rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
“rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number 1820580-25-3 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 215.77, and the molecular formula is C12H22ClN . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
1. Catalytic Applications
rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is used in various catalytic processes. For example, in the field of metathesis reactions, it has been utilized in the ring-closing metathesis of sterically congested functionalized zirconocenes, acting as a catalyst for ethene polymerization (Tumay, Kehr, Fröhlich, & Erker, 2009)(Tülay Aslı Tumay et al., 2009).
2. Synthesis of Complex Molecules
This compound plays a pivotal role in the enantioselective synthesis of complex molecules. For instance, it is involved in the synthesis of trans- and cis-2-allyl-6-alkyl(aryl)-1,2,3,6-tetrahydropyridines, which are valuable in the synthesis of various alkaloids (Bubnov, Klimkina, & Ignatenko, 1998)(Yu. N. Bubnov et al., 1998).
3. Development of Novel Ligands
This compound is essential in the development of novel ligands for transition metal complexes. It has been used to synthesize unique heterocyclic P,N-bridging or hybrid ligands, facilitating the creation of innovative d8-transition metal complexes (Adam, Kindermann, Jones, & Heinicke, 2016)(M. S. Adam et al., 2016).
4. Enhancing Enantioselectivity in Reactions
This compound has also been utilized to enhance the enantioselectivity of enzymes like Burkholderia cepacia lipase in the resolution of secondary allylic alcohols (Moure, Fabrício, Frensch, Marques, Mitchell, & Krieger, 2014)(V. R. Moure et al., 2014).
5. Electrochemical Applications
In electrochemistry, it is utilized in the study of the electroreduction of various tetrahydropyridines, providing insight into catalytic hydrogen evolution and selective hydrogenation processes (Korotayeva, Rubinskaya, Klimkina, Gultyai, & Bubnov, 2000)(L. M. Korotayeva et al., 2000).
Mechanism of Action
Target of Action
The primary target of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in significant changes in the functional integrity of neural circuits .
Biochemical Pathways
The compound affects the mTOR pathway, leading to increased activity and function of mTOR . This results in the upregulation of synaptic AMPA receptor, which is crucial for synaptic plasticity and resilience to chronic stress .
Pharmacokinetics
It’s known that the compound and its metabolites readily cross the blood-brain barrier . More research is needed to fully understand its bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include increased phosphorylation of mTOR and its downstream targets, leading to changes in neural circuits and potentially contributing to its antidepressant actions .
Action Environment
It’s known that the compound’s effects can be modulated by the frequency or chronicity of treatment
Properties
IUPAC Name |
(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-3-5-8-12-10-6-9-11(13-12)7-4-2;/h4,6,10-13H,2-3,5,7-9H2,1H3;1H/t11-,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYSJCZSZAOAC-FXMYHANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCC(N1)CC=C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C=CC[C@@H](N1)CC=C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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